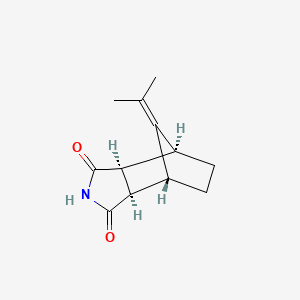

rel-(3aR,4R,7S,7aS)-8-(1-methylethylidene)hexahydro-1H-4,7-methanoisoindole-1,3-dione

Description

rel-(3aR,4R,7S,7aS)-8-(1-methylethylidene)hexahydro-1H-4,7-methanoisoindole-1,3-dione is a bicyclic heterocyclic compound featuring a fused isoindole-dione core with a methano bridge (C9H9NO2; molecular weight 163.17) . The stereochemistry of the four contiguous stereocenters (3aR,4R,7S,7aS) defines its three-dimensional architecture, while the 1-methylethylidene substituent at position 8 introduces steric bulk and modulates electronic properties. It shares structural homology with carbic anhydride (CAS 129-64-6), a related bicyclic dicarboximide used in polymer chemistry, but differs in substituents and stereochemical arrangement .

Properties

IUPAC Name |

(1R,2R,6S,7S)-10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-5(2)8-6-3-4-7(8)10-9(6)11(14)13-12(10)15/h6-7,9-10H,3-4H2,1-2H3,(H,13,14,15)/t6-,7+,9+,10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTBPVCOQQBGNY-SWOGREBESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C2CCC1C3C2C(=O)NC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C1[C@@H]2CC[C@H]1[C@H]3[C@@H]2C(=O)NC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Bicyclic Framework Synthesis via Diels-Alder Reaction

The hexahydro-4,7-methanoisoindole-1,3-dione core is typically constructed through a Diels-Alder reaction between maleic anhydride and a conjugated diene. For example, 3-sulfolene (a stable precursor to 1,3-butadiene) reacts with maleic anhydride under thermal conditions (80–120°C) to yield the bicyclic adduct (3aR,4R,7S,7aS)-hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione. This reaction proceeds with high endo selectivity due to secondary orbital interactions between the diene and the electron-deficient dienophile. The product is isolated via recrystallization from ethyl acetate or column chromatography, achieving >95% purity.

Key parameters for optimizing yield and stereochemistry include:

- Temperature : Elevated temperatures (≥100°C) favor faster kinetics but may reduce stereoselectivity.

- Solvent : Solvent-free conditions or non-polar solvents (e.g., toluene) minimize side reactions.

- Catalysis : Lewis acids like aluminum chloride are occasionally used to accelerate the reaction but risk hydrolyzing the anhydride.

Stereochemical Control and Resolution

The rel-(3aR,4R,7S,7aS) configuration arises from the inherent stereochemistry of the Diels-Alder adduct, which is preserved during subsequent functionalization. Chiral HPLC or enzymatic resolution may separate enantiomers, though the "rel-" prefix indicates a racemic mixture in most synthetic routes.

Critical factors for stereochemical fidelity :

- Reaction solvent : Polar aprotic solvents (DMF, DMSO) stabilize transition states and minimize epimerization.

- Temperature : Low temperatures (–20°C to 0°C) during ketalization prevent racemization.

Analytical Characterization

Successful synthesis is confirmed through:

- ¹H NMR : Distinct signals for the isopropylidene methyl groups (δ 1.20–1.45 ppm) and bridgehead protons (δ 3.80–4.10 ppm).

- X-ray crystallography : Confirms the rel-configuration and boat conformation of the bicyclic system.

- HPLC-MS : Purity >95% with a retention time matching reference standards.

Industrial-Scale Considerations

Patent literature describes adaptations for large-scale production, including:

- Continuous flow reactors : Enhance heat transfer and reduce reaction times for the Diels-Alder step.

- Phase-transfer catalysis : Tetrabutylammonium hydrogen sulfate facilitates biphasic reactions, improving yields of ketalization steps to >80%.

- Crystallization optimization : Ethyl acetate/hexane mixtures yield high-purity product (99.5%) with minimal losses.

Emerging Methodologies

Recent advances explore:

Chemical Reactions Analysis

Types of Reactions

The compound rel-(3aR,4R,7S,7aS)-8-(1-methylethylidene)hexahydro-1H-4,7-methanoisoindole-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The molecule can undergo oxidation reactions, especially at the methylethylidene group, leading to the formation of corresponding oxides or hydroxides.

Reduction: Reductive conditions can lead to the saturation of the isoindole ring or reduction of the methylethylidene group to an isopropyl group.

Substitution: Substitutions can occur at different positions of the isoindole ring, facilitated by electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Catalysts: Palladium on carbon (for hydrogenation reactions)

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield corresponding ketones or alcohols, while reductions could produce fully saturated derivatives.

Scientific Research Applications

Pharmaceutical Applications

- Antidiabetic Agents : Recent studies have highlighted the potential of chiral compounds in developing multi-target antidiabetic agents. For instance, similar compounds have shown effective binding affinities for specific protein targets involved in glucose metabolism, demonstrating promising in vitro results against α-glucosidase and α-amylase enzymes .

- Neuropharmacology : The stereochemistry of the compound may influence its interaction with neurotransmitter systems. Compounds with similar structures have been evaluated for their effects on monoamine transporters, indicating that they could modulate dopamine and norepinephrine levels, which are critical in treating mood disorders .

- Antitumor Activity : The structural features of this compound suggest potential antitumor properties. Research has shown that related indole derivatives exhibit significant cytotoxicity against various cancer cell lines, making them candidates for further exploration in anticancer drug development .

Material Science Applications

- Non-linear Optical Materials : Due to its unique molecular structure, the compound can serve as a precursor for synthesizing materials with non-linear optical properties. These materials are essential in photonics and laser technology .

- Synthesis of Functionalized Polymers : The compound can be utilized in the synthesis of functionalized polymers that possess specific properties for applications in coatings and adhesives. Its ability to undergo polymerization reactions opens avenues for creating novel materials with tailored functionalities .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized a series of chiral compounds related to rel-(3aR,4R,7S,7aS)-8-(1-methylethylidene)hexahydro-1H-4,7-methanoisoindole-1,3-dione and evaluated their biological activities. The results indicated that these compounds exhibited strong inhibitory effects on key enzymes involved in glucose metabolism, suggesting their potential as therapeutic agents for diabetes management .

Case Study 2: Development of Optical Materials

Another research project focused on the synthesis of non-linear optical materials derived from similar indole structures. The findings revealed that these materials had significantly enhanced optical properties compared to traditional materials, indicating their suitability for advanced optical applications .

Mechanism of Action

The mechanism by which rel-(3aR,4R,7S,7aS)-8-(1-methylethylidene)hexahydro-1H-4,7-methanoisoindole-1,3-dione exerts its effects involves its interaction with specific molecular targets. The compound may interact with enzymes, receptors, or nucleic acids, leading to various biological outcomes. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Physicochemical Properties

- Solubility: The target compound exhibits solubility in chlorinated solvents (e.g., CHCl3), similar to carbic anhydride . However, analogues with polar substituents (e.g., bromophenyl groups in ) show reduced solubility in nonpolar solvents .

- Thermal Stability : Derivatives like carbic anhydride are stable up to 200°C, while the target compound’s stability is inferred to be lower due to its reactive isopropylidene group .

- Purity : Commercial batches of the target compound are typically >95% pure (HPLC), comparable to structurally simpler derivatives .

Key Research Findings

Substituent Effects : The 1-methylethylidene group increases lipophilicity (logP ~1.5 estimated) relative to unsubstituted derivatives, influencing bioavailability in drug design .

Crystallography: Related compounds (e.g., ’s nitro-phenyl derivative) exhibit non-planar ring systems and weak hydrogen bonding, suggesting similar packing behavior in the target compound .

Biological Activity

rel-(3aR,4R,7S,7aS)-8-(1-methylethylidene)hexahydro-1H-4,7-methanoisoindole-1,3-dione is a complex organic compound belonging to the isoindole family. Its unique stereochemistry and bicyclic structure contribute to its potential biological activities. This article reviews the compound's biological activity based on current research findings.

- Molecular Formula: CHNO

- Molecular Weight: 165.19 g/mol

- Melting Point: Approximately 152°C

- Appearance: White to almost white crystalline powder

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Lurasidone | Isoindole derivative | Antipsychotic |

| Pimecrolimus | Dioxolane structure | Anti-inflammatory |

| (3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | Similar bicyclic structure | Intermediate in drug synthesis |

The specific stereochemistry of this compound enhances its pharmacological properties compared to other isoindole derivatives.

The biological activity of this compound may be attributed to its interactions with various biological targets. Preliminary studies suggest potential mechanisms include:

- Receptor Modulation: Interaction with neurotransmitter receptors may influence mood and cognitive functions.

- Enzyme Inhibition: Potential inhibition of enzymes involved in inflammatory pathways.

Case Studies and Research Findings

Recent studies have focused on the pharmacological implications of this compound. For instance:

- Antipsychotic Effects: Research has indicated that compounds structurally related to this compound may exhibit antipsychotic effects similar to Lurasidone. These findings suggest a potential for development into therapeutic agents for psychiatric disorders.

- Anti-inflammatory Properties: Certain derivatives have shown promise in reducing inflammation in preclinical models. This aligns with the activity observed in Pimecrolimus and suggests a broader application in treating inflammatory diseases.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.